molecular formula C15H12F2O3 B6375035 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% CAS No. 1261950-71-3

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%

Cat. No. B6375035
CAS RN: 1261950-71-3
M. Wt: 278.25 g/mol
InChI Key: DRQQOZQEEHNOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% (5-EF-2FP) is a synthetic organic compound used in various scientific and laboratory applications. It is a colorless, odorless, and relatively stable compound with a molecular weight of 257.2 g/mol. 5-EF-2FP is used in a variety of research applications due to its unique chemical structure, which allows for a wide range of reactions. It is also used in biochemical and physiological studies as a tool to study the effects of various compounds on biological systems.

Mechanism of Action

The mechanism of action for 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% is dependent on the reaction in which it is used. In the Williamson ether synthesis, the reaction involves the nucleophilic attack of the sodium ethoxide on the alkyl halide, resulting in the formation of an ether. In the Stille reaction, the palladium-catalyzed coupling reaction results in the formation of an organometallic complex, which is then hydrolyzed to form the desired product. Finally, in the Suzuki reaction, the organoboron reagent undergoes a nucleophilic attack on the alkyl halide, resulting in the formation of an organoboron complex, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% is not known to have any direct biochemical or physiological effects. However, due to its unique chemical structure, it can be used as a tool to study the effects of various compounds on biological systems. For example, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% can be used to study the effect of various compounds on enzyme activity and gene expression. In addition, it can be used to study the effect of various compounds on cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% in lab experiments are its stability, its wide range of reactions, and its relatively low cost. 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% is relatively stable and does not easily decompose, which makes it ideal for use in lab experiments. In addition, its unique chemical structure allows for a wide range of reactions, which makes it useful for synthesizing a variety of compounds. Finally, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% is relatively inexpensive compared to other compounds, which makes it a cost-effective option for lab experiments.
The main limitation of using 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% in lab experiments is its limited solubility. 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the reactions involving 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% can be slow, which can limit its use in certain applications. Finally, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% can be toxic in high concentrations, so it should be handled with care in the laboratory.

Future Directions

There are several potential future directions for the use of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%. One potential application is in the development of new pharmaceuticals. 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% can be used in the synthesis of various pharmaceuticals, and its unique chemical structure may allow for the development of novel compounds with improved efficacy. In addition, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% can be used in the synthesis of polymers, which could be used in the development of new materials with improved properties. Finally, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% can be used in the synthesis of organic dyes and pigments, which could be used in a variety of applications, such as in the production of paints and inks.

Synthesis Methods

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Suzuki reaction. The Williamson ether synthesis is the most common method used to synthesize 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%, as it is relatively simple and efficient. In this method, a nucleophile, such as sodium ethoxide, is reacted with an alkyl halide in the presence of a base, such as potassium carbonate, to form the desired product. The Stille reaction is another method used to synthesize 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%. In this reaction, a palladium-catalyzed coupling reaction is used to form the desired product. Finally, the Suzuki reaction is used to synthesize 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% by reacting an alkyl halide with an organoboron reagent in the presence of a palladium catalyst.

Scientific Research Applications

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% is widely used in scientific research due to its unique chemical structure and its ability to undergo a variety of reactions. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95% is used in the synthesis of organic dyes and pigments, as well as in the synthesis of various catalysts.

properties

IUPAC Name

ethyl 2-fluoro-4-(4-fluoro-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-2-20-15(19)11-5-3-9(7-13(11)17)10-4-6-12(16)14(18)8-10/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQQOZQEEHNOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684539
Record name Ethyl 3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261950-71-3
Record name Ethyl 3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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